![molecular formula C18H24N4O2 B241043 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one, commonly known as MPP, is a synthetic compound that has been extensively studied for its potential use in the field of medicine. The compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of MPP is not fully understood. However, it is believed that the compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This dual mechanism of action is believed to contribute to the antidepressant and anxiolytic effects of the compound.
Biochemical and physiological effects:
MPP has been shown to have various biochemical and physiological effects in scientific research studies. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. MPP has also been shown to reduce the levels of cortisol, a stress hormone that is associated with anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has various advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, which makes it a suitable candidate for scientific research studies. However, MPP has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are various future directions for the scientific research of MPP. One potential direction is to study the compound's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Another potential direction is to study the compound's mechanism of action in more detail, which could lead to the development of more effective treatments for depression and anxiety. Additionally, further studies could be conducted to determine the optimal dosage and administration methods for MPP in various applications.
Conclusion:
In conclusion, MPP is a synthetic compound that has shown promising results in various scientific research studies. The compound has potential applications in the field of medicine, including its use as an antidepressant, anxiolytic, and antipsychotic agent. MPP has various advantages and limitations for lab experiments, and there are various future directions for the scientific research of the compound. Further studies are needed to fully understand the mechanism of action of MPP and its potential use in the treatment of various neurological disorders.
Méthodes De Synthèse
MPP can be synthesized through various methods, including the reaction of 2-methoxyphenylpiperazine with propyl isocyanate in the presence of a base. The reaction results in the formation of MPP, which can be purified through column chromatography. The purity of the compound can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential use in the field of medicine. The compound has shown promising results in various scientific research studies, including its use as an antidepressant, anxiolytic, and antipsychotic agent. MPP has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
Nom du produit |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one |
|---|---|
Formule moléculaire |
C18H24N4O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C18H24N4O2/c1-3-6-14-13-17(23)20-18(19-14)22-11-9-21(10-12-22)15-7-4-5-8-16(15)24-2/h4-5,7-8,13H,3,6,9-12H2,1-2H3,(H,19,20,23) |
Clé InChI |
JQTSYJYOPUZSSO-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES canonique |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



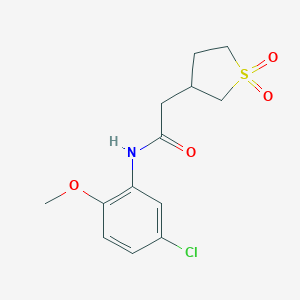
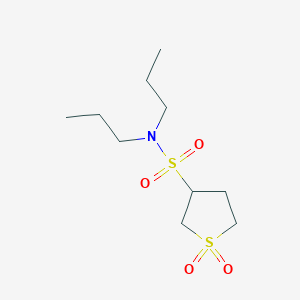
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
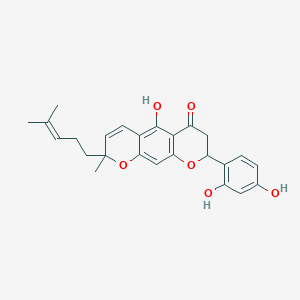
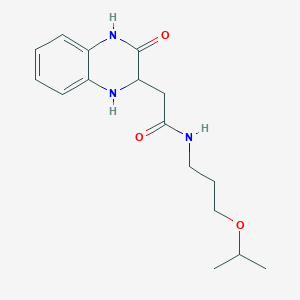
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

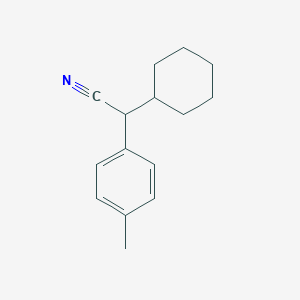
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)